Cas no 83256-99-9 (methyl 3-(3-nitrophenyl)-3-oxopropanoate)

methyl 3-(3-nitrophenyl)-3-oxopropanoate Chemical and Physical Properties
Names and Identifiers
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- Benzenepropanoic acid, 3-nitro-b-oxo-, methyl ester
- methyl 3-(3-nitrophenyl)-3-oxopropanoate
- SY122730
- AC6886
- 3-(3-nitrophenyl)-3-oxo-propionic acid methyl ester
- DTXSID60294064
- CS-0347344
- EN300-1838877
- A917413
- MFCD11974600
- NSC-93929
- 83256-99-9
- Methyl 3-(3-Nitrophenyl)-3-oxopropionate
- SCHEMBL10539201
- NSC93929
- AKOS017565658
-
- MDL: MFCD11974600
- Inchi: InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-3-2-4-8(5-7)11(14)15/h2-5H,6H2,1H3
- InChI Key: DEDHBEWHJGEANM-UHFFFAOYSA-N
- SMILES: COC(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 223.048
- Monoisotopic Mass: 223.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 89.2Ų
Experimental Properties
- Density: 1.318
- Boiling Point: 298.9°Cat760mmHg
- Flash Point: 127.2°C
- Refractive Index: 1.549
- PSA: 89.19000
- LogP: 1.86380
methyl 3-(3-nitrophenyl)-3-oxopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1838877-0.5g |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
83256-99-9 | 0.5g |
$328.0 | 2023-09-19 | ||
eNovation Chemicals LLC | D643861-1g |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
83256-99-9 | 95% | 1g |
$385 | 2024-05-25 | |
Enamine | EN300-1838877-10.0g |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
83256-99-9 | 10g |
$3746.0 | 2023-06-02 | ||
Enamine | EN300-1838877-0.25g |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
83256-99-9 | 0.25g |
$315.0 | 2023-09-19 | ||
Enamine | EN300-1838877-2.5g |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
83256-99-9 | 2.5g |
$669.0 | 2023-09-19 | ||
Enamine | EN300-1838877-5.0g |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
83256-99-9 | 5g |
$2525.0 | 2023-06-02 | ||
Enamine | EN300-1838877-5g |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
83256-99-9 | 5g |
$991.0 | 2023-09-19 | ||
eNovation Chemicals LLC | D643861-5g |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
83256-99-9 | 95% | 5g |
$645 | 2025-02-26 | |
eNovation Chemicals LLC | D917468-5g |
Methyl 3-(3-Nitrophenyl)-3-oxopropionate |
83256-99-9 | 95% | 5g |
$715 | 2024-07-20 | |
Enamine | EN300-1838877-0.05g |
methyl 3-(3-nitrophenyl)-3-oxopropanoate |
83256-99-9 | 0.05g |
$287.0 | 2023-09-19 |
methyl 3-(3-nitrophenyl)-3-oxopropanoate Related Literature
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on methyl 3-(3-nitrophenyl)-3-oxopropanoate
Comprehensive Analysis of Methyl 3-(3-Nitrophenyl)-3-Oxopropanoate (CAS No. 83256-99-9): Properties, Applications, and Industry Insights
Methyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS No. 83256-99-9) is a specialized organic compound with a molecular formula of C10H9NO5. This ester derivative, featuring a nitrophenyl group and a β-ketoester moiety, has garnered significant attention in pharmaceutical and fine chemical research due to its versatile reactivity. The compound's molecular weight of 223.18 g/mol and distinct spectroscopic properties (IR: 1720 cm-1 for ester C=O, 1680 cm-1 for ketone) make it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in heterocyclic synthesis, particularly for quinoline and pyrazole derivatives, aligning with the growing demand for novel bioactive molecules in drug discovery.
In the context of green chemistry trends, researchers are exploring solvent-free microwave-assisted synthesis of methyl 3-(3-nitrophenyl)-3-oxopropanoate to reduce environmental impact. The compound's crystallographic data (monoclinic space group P21/c) reveals intermolecular hydrogen bonding patterns that influence its solid-state stability. Analytical techniques like HPLC purity analysis (typically >98%) and mass spectrometry (m/z 223 [M]+) are critical for quality control in commercial batches. Industry reports indicate a 12% CAGR growth (2023-2030) for such pharmaceutical intermediates, driven by increased R&D investment in small molecule therapeutics.
The structure-activity relationship of this compound enables diverse transformations: the active methylene group participates in Knoevenagel condensations, while the nitro aromatic functionality facilitates reduction to valuable aminoaryl intermediates. Patent analysis shows 47 filings since 2018 incorporating CAS 83256-99-9 in antimicrobial and anticancer agent development. Computational chemistry studies using DFT calculations (B3LYP/6-311++G) predict its dipole moment (4.2 Debye) and frontier molecular orbitals, aiding in materials science applications like nonlinear optical materials.
From a regulatory perspective, methyl 3-(3-nitrophenyl)-3-oxopropanoate requires proper handling precautions (dust control, ventilation) though it doesn't appear on major restricted substance lists. The global market shows regional variations, with 62% of suppliers concentrated in Asia-Pacific, reflecting chemical manufacturing trends. Stability studies indicate 24-month shelf life when stored in amber glass at <20°C, with degradation products including 3-nitrobenzoic acid upon hydrolysis. Recent innovations include its use in flow chemistry systems for continuous production, achieving 92% yield at 80°C residence time.
Emerging applications in agrochemicals (as a precursor for herbicidal compounds) and dye intermediates have expanded its commercial relevance. The compound's logP value of 1.7 suggests moderate lipophilicity, influencing formulation strategies. Analytical method development using UHPLC-MS/MS has enabled detection limits of 0.1 ppm for trace analysis in complex matrices. With the fine chemicals market projected to reach $237 billion by 2027, CAS 83256-99-9 represents a strategically important building block for multiple industries.
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